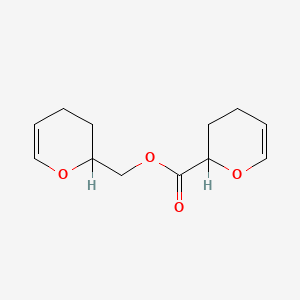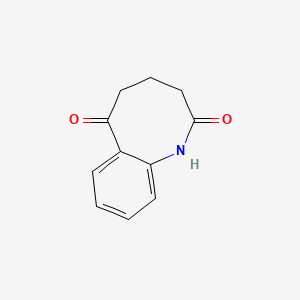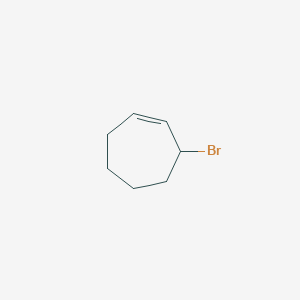
3-Bromocyclohept-1-ene
Vue d'ensemble
Description
3-Bromocyclohept-1-ene is a chemical compound with the CAS Number: 36291-49-3 . It has a molecular weight of 175.07 .
Molecular Structure Analysis
The molecular structure of 3-Bromocyclohept-1-ene can be represented by the InChI code: 1S/C7H11Br/c8-7-5-3-1-2-4-6-7/h3,5,7H,1-2,4,6H2 .Physical And Chemical Properties Analysis
3-Bromocyclohept-1-ene has a molecular weight of 175.07 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .Applications De Recherche Scientifique
Ring Expansion and Dimer Formation
- Ring Expansion to 1-Bromo-1-alumacyclonona-2,4,6,8-tetraene : Involves the insertion of alkyne molecules into Al-C bonds, leading to the formation of Br-bridged dimers with a pseudo C2-symmetric and twisted AlC8 nine-membered ring. This reaction showcases the compound's utility in complex ring expansion and formation of unique molecular structures (Agou et al., 2015).
Enantioselective Desymmetrization
- Desymmetrization of meso-Dibromocycloalkenes : Demonstrates the compound's potential in enantioselective synthesis. The process yields enantioenriched bromocycloalkenes through copper(I)-catalyzed asymmetric allylic substitution (Goh et al., 2018).
Organic Synthesis
- Preparation of 3‐Oxocyclohex‐1‐ene‐1‐carbonitrile : This synthesis process highlights the application of the compound in generating other valuable chemical entities, demonstrating its versatility in organic synthesis (Lujan-Montelongo & Fleming, 2014).
Gem-Dibromocyclopropane Ring Opening
- Diastereoselective Silver(I) Promoted Ring Opening : This application involves a silver tosylate promoted gem-dibromocyclopropane ring opening reaction, useful in the synthesis of protected amino-bromocycloheptenes (O'Doherty et al., 2006).
Chemoselective Bromination
- Regio- and Chemoselective Bromination : 3-Bromocyclohept-1-ene demonstrates its applicability in selective bromination processes, crucial for specific modifications in organic molecules (Shirinian et al., 2012).
Enzymatic Resolution
- Enzymatic Resolution of 3-bromo-cyclohept-2-enol : This process highlights the compound's role in producing enantiomerically pure structures, essential in stereoselective synthesis (Attolini et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromocycloheptene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-5-3-1-2-4-6-7/h3,5,7H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGXAEJNBLJUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C=CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498925 | |
| Record name | 3-Bromocyclohept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromocyclohept-1-ene | |
CAS RN |
36291-49-3 | |
| Record name | 3-Bromocyclohept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



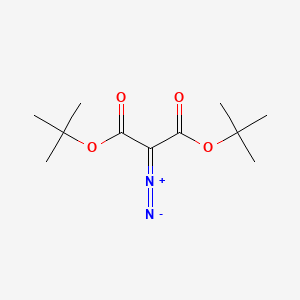
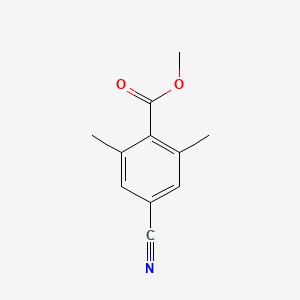


methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1655361.png)
![2-Methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride](/img/structure/B1655362.png)
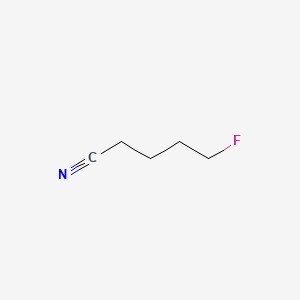

![Phenacyl 2-[3-[(2,6-dichlorophenyl)methyl]-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B1655369.png)
![N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B1655371.png)
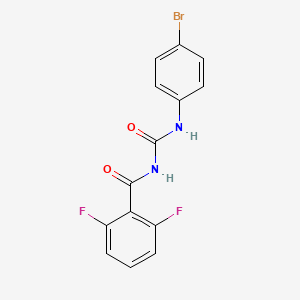
![Piperazine, 1-[(2-ethoxyphenyl)methyl]-4-(2-fluorophenyl)-](/img/structure/B1655374.png)
